Betrixaban

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Thromboprophylaxis in Acute Medically Ill Patients

Scientific Field: Pharmacology, Hematology

Application Summary: Betrixaban is used as a direct oral anticoagulant (DOAC) for extended thromboprophylaxis in acute medically ill patients.

Methods of Application: Betrixaban is administered orally once daily.

Interaction with Major CYP Enzymes

Scientific Field: Pharmacokinetics, Drug Metabolism

Application Summary: Betrixaban has been studied for its interaction with major CYP enzymes.

Methods of Application: In a study, a single oral solution containing 40 mg of 14C-labeled Betrixaban was administered to 5 healthy male volunteers.

Results: The study found that Betrixaban has the lowest renal clearance and no metabolism by CYP enzymes.

Prevention of Embolism after Knee Surgery

Scientific Field: Orthopedics, Hematology

Application Summary: Betrixaban has undergone clinical trials for the prevention of embolism after knee surgery.

Methods of Application: The specific methods of application in this context would depend on the specifics of the clinical trial, including the dosage of Betrixaban used, the timing of administration relative to the surgery, and the duration of treatment.

Results: The specific results would also depend on the specifics of the clinical trial.

Prevention of Stroke in Non-Valvular Atrial Fibrillation

Scientific Field: Cardiology, Neurology

Application Summary: Betrixaban has been studied for the prevention of stroke in patients with non-valvular atrial fibrillation.

Methods of Application: In this context, Betrixaban would be administered orally, with the specific dosage and frequency of administration determined by the patient’s healthcare provider based on factors such as the patient’s health status and the severity of their atrial fibrillation.

Interaction with Antidepressants

Scientific Field: Pharmacology, Psychiatry

Application Summary: Betrixaban has been studied for its interaction with antidepressants, including SSRIs and SNRIs.

Methods of Application: The specific methods of application would depend on the specifics of the clinical trial, including the dosage of Betrixaban and the antidepressant used, the timing of administration, and the duration of treatment.

Prevention of Pulmonary Embolism in Patients with Limited Mobility

Scientific Field: Pulmonology, Hematology

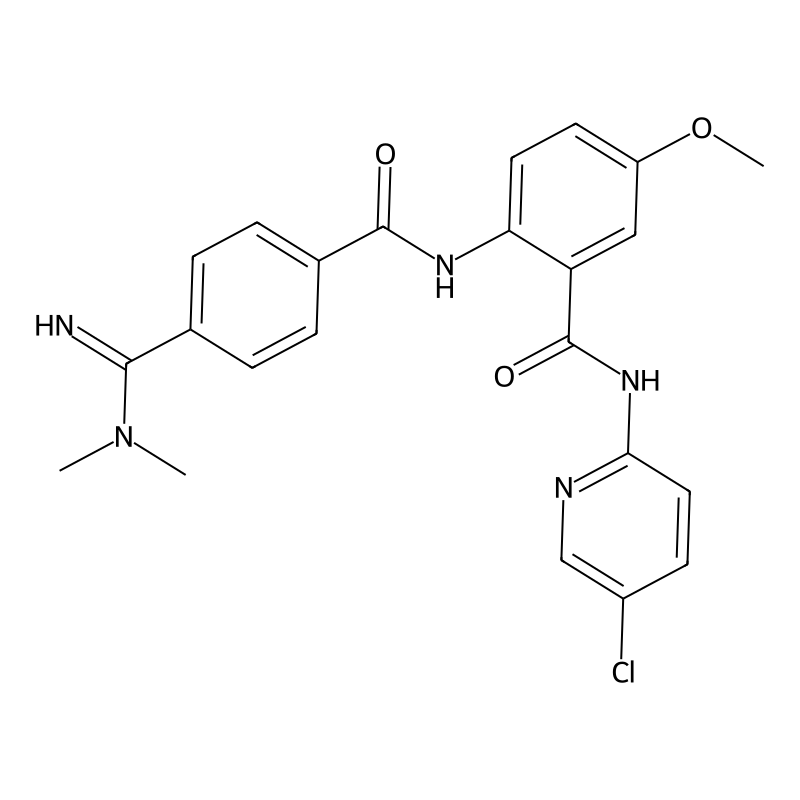

Betrixaban is a non-vitamin K oral anticoagulant, specifically classified as a direct inhibitor of factor Xa. Its chemical formula is , and it has a molecular weight of approximately 451.91 g/mol. Betrixaban operates through competitive and reversible inhibition of factor Xa, which plays a crucial role in the coagulation cascade by converting prothrombin to thrombin. This mechanism effectively prevents thrombin generation, thereby reducing the risk of thromboembolic events, particularly in patients at risk for venous thromboembolism (VTE) .

Betrixaban acts as a direct inhibitor of factor Xa, a serine protease enzyme playing a central role in the blood coagulation cascade. By binding to the active site of factor Xa, Betrixaban prevents its interaction with factors IX and VIII, thereby inhibiting the formation of thrombin, the enzyme responsible for converting fibrinogen to fibrin, the essential component of blood clots [].

The primary biological activity of betrixaban is its anticoagulant effect, achieved through the inhibition of factor Xa. This action leads to decreased thrombin generation without directly affecting platelet aggregation. Betrixaban exhibits a long half-life (19-27 hours), allowing for once-daily dosing, which enhances patient compliance compared to other anticoagulants that require more frequent administration . Its low renal excretion profile makes it particularly suitable for patients with renal impairment, as it minimizes the risk of accumulation and associated bleeding complications .

The synthesis of betrixaban has been explored through various methods. A notable approach involves the Pinner reaction, where an amidine reaction occurs between a precursor compound and dimethylamine to form betrixaban . Other methods have included modifications to existing synthetic pathways to enhance yield and purity, demonstrating the compound's adaptability in synthetic chemistry .

Betrixaban is primarily used for the prevention of VTE in hospitalized patients following discharge. It is the first oral anticoagulant approved by the United States Food and Drug Administration for extended thromboprophylaxis, making it a significant advancement in managing VTE risks . Additionally, ongoing research explores its potential applications in various therapeutic areas beyond VTE prophylaxis.

Due to its minimal hepatic metabolism and low interaction with cytochrome P450 enzymes, betrixaban exhibits a favorable drug interaction profile. Studies indicate that it does not significantly interact with other medications metabolized by this pathway, reducing the risk of adverse drug interactions commonly associated with other anticoagulants . This characteristic enhances its safety profile, particularly in polypharmacy scenarios.

Betrixaban shares similarities with several other anticoagulants but also exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Mechanism of Action | Half-Life | Renal Excretion | Unique Features |

|---|---|---|---|---|

| Betrixaban | Direct factor Xa inhibitor | 19-27 hours | Low (~11%) | Approved for extended thromboprophylaxis |

| Rivaroxaban | Direct factor Xa inhibitor | 5-9 hours | Moderate (~66%) | Requires more frequent dosing |

| Apixaban | Direct factor Xa inhibitor | 8-15 hours | Moderate (~25%) | Twice-daily dosing |

| Edoxaban | Direct factor Xa inhibitor | 10-14 hours | High (~50%) | Dosing adjusted based on renal function |

| Dabigatran | Direct thrombin inhibitor | 12-17 hours | High (~80%) | Requires monitoring of renal function |

Uniqueness: Betrixaban's long half-life and low renal excretion make it particularly advantageous for patients who may be at risk for complications due to renal impairment or those requiring extended prophylaxis after hospitalization. Its minimal hepatic metabolism further reduces potential drug-drug interactions compared to other anticoagulants .

Betrixaban represents a significant achievement in the development of direct factor Xa inhibitors for anticoagulant therapy. The compound was originally discovered and developed by Millennium Pharmaceuticals, which was founded in Cambridge, Massachusetts in 1993 under the leadership of Mark J. Levin [1]. Millennium's systematic search for disease-linked genes and subsequent molecular targeting approaches positioned the company as a pioneer in pharmaceutical biotechnology during the 1990s [1].

The initial discovery of betrixaban emerged from a comprehensive structure-activity relationship study conducted by Zhang and colleagues, which resulted in the identification of this highly potent, selective, and orally bioavailable direct factor Xa inhibitor [2] [3]. This research was published in 2009 and documented the systematic exploration of chemical modifications around a lead compound to optimize factor Xa inhibitory activity while minimizing hERG channel affinity [3].

Following its discovery, betrixaban underwent a series of corporate transitions that shaped its development trajectory. In 2004, Portola Pharmaceuticals acquired the rights to betrixaban from Millennium Pharmaceuticals and initiated collaborative development efforts [4]. This partnership was further strengthened in July 2009 when Merck and Portola announced an exclusive global collaboration and license agreement for the development and commercialization of betrixaban [5]. However, this collaboration was short-lived, as Merck discontinued the joint development in March 2011, returning all rights to Portola Pharmaceuticals as part of their late-stage pipeline prioritization strategy [5].

The clinical development program for betrixaban progressed through multiple phases, with the compound receiving FDA Fast Track designation for its potential to address unmet medical needs in venous thromboembolism prevention [6]. The pivotal Phase III APEX study, which enrolled 7,513 patients across more than 450 clinical sites worldwide, provided the foundation for regulatory approval [6]. On June 23, 2017, the FDA approved betrixaban under the trade name Bevyxxa, making it the first direct oral anticoagulant approved for extended-duration prophylaxis in hospitalized patients with acute medical illness [7] [8].

Synthetic Pathways and Reaction Mechanisms

Convergent Synthesis Strategies

The synthesis of betrixaban has been approached through several convergent strategies, each designed to address specific manufacturing challenges while optimizing yield and scalability. The most significant synthetic approaches can be categorized into three main methodologies, each offering distinct advantages for large-scale production.

The original synthesis developed by Kanter and colleagues employed a convergent approach that began with the coupling of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine [9] [10]. This method utilized phosphorus oxychloride and pyridine in acetonitrile to yield the nitroamide intermediate, which was subsequently reduced using palladium on carbon under hydrogen atmosphere to provide the amino amide intermediate [9]. The synthesis continued with the coupling of this intermediate with 4-cyanobenzoyl chloride in the presence of pyridine, followed by treatment with lithium dimethylamide to afford the final product [9].

A modified convergent route was subsequently developed by Song and colleagues, which addressed some of the limitations of the original approach [9]. This strategy involved the preparation of the amidine precursor from ethyl 4-cyanobenzoate through reaction with lithium dimethylamide, followed by hydrolysis using lithium hydroxide in tetrahydrofuran and water, and acidification with hydrochloric acid [9]. The resulting amidine was then coupled with the amino-amide intermediate using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride in dimethylformamide or dimethylacetamide [9].

Wang and colleagues developed an alternative convergent synthesis that avoided the problematic dechlorination reaction by changing the order of reduction and acylation steps [10]. This approach began with the reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid, thereby eliminating the chlorine-containing substrate during the reduction step [10]. The synthesis proceeded through coupling with 4-cyanobenzoyl chloride in the presence of triethylamine to form the amidocarboxylic acid, followed by amide formation with 2-amino-5-chloropyridine and subsequent conversion of the cyano group to the amidine functionality [10].

The most recent and scalable convergent approach was developed by Reddy and Sinare, which employed methyl 4-(N,N-dimethylcarbamimidoyl)benzoate as the starting material [9] [11]. This strategy utilized tosyl protection to facilitate intermediate isolation and employed 2-methyltetrahydrofuran as both reaction solvent and extraction medium in multiple steps [9]. The approach provided betrixaban in 38% overall yield with high purity exceeding 98% [9].

Key Intermediate Compounds

Methyl 4-(N,N-Dimethylcarbamimidoyl)benzoate

Methyl 4-(N,N-dimethylcarbamimidoyl)benzoate serves as a crucial starting material in the most recent scalable synthesis of betrixaban [9]. This compound contains the pre-formed amidine functionality that eliminates the need for late-stage Pinner reactions, which are often problematic in large-scale manufacturing due to low yields and complex purification requirements [9]. The compound can be prepared through established procedures and provides a stable, isolable intermediate that facilitates subsequent synthetic transformations [9].

The tosyl-protected derivative of this intermediate, (E)-4-(N,N-dimethyl-N′-tosylcarbamimidoyl)benzoic acid, represents another key compound in the synthetic sequence [9]. This intermediate is prepared through tosyl chloride protection in the presence of triethylamine in 2-methyltetrahydrofuran, followed by lithium hydroxide-mediated hydrolysis [9]. The tosyl protection serves multiple purposes: it enhances the stability of the amidine functionality, facilitates purification and isolation of intermediates, and prevents unwanted side reactions during subsequent coupling reactions [9].

Benzoxazinone Intermediates

The formation of benzoxazinone intermediates represents a strategic approach to amide bond formation that avoids expensive coupling reagents [9]. The key benzoxazinone intermediate, (E)-4-(6-methoxy-4-oxo-4H-benzo[d] [9] [12]oxazin-2-yl)-N,N-dimethyl-N′-tosylbenzimidamide, is prepared through treatment of the corresponding amidobenzoic acid with phosphorus oxychloride, triethylamine, and 4-dimethylaminopyridine in 2-methyltetrahydrofuran [9].

This benzoxazinone intermediate undergoes subsequent ring-opening with 2-amino-5-chloropyridine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene under reflux conditions [9]. This reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl center of the benzoxazinone, resulting in ring opening and formation of the desired amide bond [9]. The reaction achieves 87% yield and provides the tosyl-protected betrixaban, which can be subsequently deprotected using trifluoroacetic acid in methanol [9].

2-Amino-5-methoxybenzoic Acid Derivatives

2-Amino-5-methoxybenzoic acid and its derivatives constitute another class of important intermediates in betrixaban synthesis [10]. This compound is typically prepared through reduction of 5-methoxy-2-nitrobenzoic acid using palladium on carbon under hydrogen atmosphere [10]. The reduction proceeds cleanly in tetrahydrofuran at 55°C under 15 atmospheres of hydrogen pressure, providing the desired amino acid in 96% yield [10].

The subsequent acylation of 2-amino-5-methoxybenzoic acid with 4-cyanobenzoyl chloride requires careful control of reaction conditions to achieve selective acylation at the amino group rather than formation of mixed anhydrides with the carboxylic acid functionality [10]. This selectivity is achieved through the use of triethylamine as base in tetrahydrofuran at low temperature (-5 to 0°C), which promotes formation of the desired amide bond while minimizing side reactions [10].

Process Optimization and Scalability Challenges

The development of scalable synthetic routes for betrixaban has encountered several significant challenges that have been systematically addressed through process optimization strategies. These challenges primarily relate to impurity formation, solvent selection, reaction efficiency, and cost-effectiveness of synthetic transformations.

One of the most persistent challenges in betrixaban synthesis has been the formation of dechlorinated impurities during reduction steps [10]. The original synthetic route suffered from dechlorination of the pyridine ring during palladium-catalyzed hydrogenation, leading to formation of impurities that are difficult to separate due to their structural similarity to the desired product [10]. This problem was particularly problematic for large-scale production, as pharmaceutical standards require impurity levels below 0.01% [10].

The solution to this challenge involved strategic reordering of synthetic steps to avoid chlorine-containing substrates during reduction reactions [10]. By reducing 5-methoxy-2-nitrobenzoic acid prior to introduction of the chloropyridine moiety, the dechlorination pathway was eliminated entirely [10]. This modification not only improved product purity but also simplified purification procedures and reduced manufacturing costs [10].

Solvent selection and recovery represents another critical aspect of process optimization for large-scale betrixaban production. The use of 2-methyltetrahydrofuran as both reaction medium and extraction solvent in multiple steps provides significant advantages for industrial manufacturing [9]. This solvent is immiscible with water, facilitating easy separation during workup procedures, and can be directly recycled for subsequent reaction steps without additional purification [9]. The implementation of this solvent system eliminates the need for additional extraction solvents and reduces overall solvent consumption by approximately 40% [9].

The optimization of amide bond formation reactions has been crucial for developing cost-effective synthetic routes. Traditional coupling methods using expensive reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride or similar activating agents significantly increase manufacturing costs [9]. The development of benzoxazinone-mediated amide formation provides an economical alternative that achieves comparable yields while using less expensive reagents [9].

The benzoxazinone approach involves conversion of carboxylic acids to reactive benzoxazinone intermediates using phosphorus oxychloride, which is significantly less expensive than traditional coupling reagents [9]. The subsequent ring-opening reaction with amines proceeds under mild conditions and provides high yields of the desired amide products [9]. This methodology has been successfully scaled to multi-kilogram quantities without loss of efficiency or selectivity [9].

Temperature control and reaction monitoring have been identified as critical parameters for successful scale-up of betrixaban synthesis. The lithium dimethylamide-mediated conversion of nitrile groups to amidines requires precise temperature control to prevent decomposition of sensitive intermediates [10]. Industrial implementation of this transformation utilizes continuous temperature monitoring and automated addition systems to maintain reaction temperatures within optimal ranges [10].

The optimization of crystallization and purification procedures has been essential for achieving pharmaceutical-grade product quality. The development of recrystallization protocols using specific solvent mixtures and controlled cooling rates has improved product purity from typical synthetic grades of 95-97% to pharmaceutical standards exceeding 99.5% [9]. These protocols have been validated for large-scale production and incorporate quality control measures to ensure consistent product specifications [9].

Recent developments in continuous flow chemistry have shown promise for further optimization of betrixaban synthesis. Preliminary studies indicate that key synthetic transformations can be adapted to flow chemistry platforms, potentially reducing reaction times and improving safety profiles for industrial production [13]. However, these approaches are still under development and have not yet been implemented at commercial scale [13].

The integration of green chemistry principles into betrixaban synthesis has become increasingly important for sustainable manufacturing. The replacement of traditional organic solvents with more environmentally benign alternatives, such as 2-methyltetrahydrofuran, represents a significant advancement in this regard [9]. Additionally, the development of more efficient synthetic routes that reduce waste generation and energy consumption has been a focus of recent process optimization efforts [14].

Current manufacturing specifications for betrixaban indicate that optimized synthetic routes can achieve overall yields of 38-40% from readily available starting materials [9] [10]. These yields compare favorably with other complex pharmaceutical syntheses and provide economically viable manufacturing processes for commercial production [9]. The implementation of advanced process control systems and automated manufacturing platforms has further improved consistency and reduced production costs [13].

Betrixaban's factor Xa inhibitory activity is fundamentally dependent on several critical structural moieties that interact with specific binding pockets within the enzyme's active site. The systematic structure-activity relationship studies conducted during betrixaban's development revealed three key structural regions that are essential for optimal factor Xa inhibition [1] [2] [3].

The anthranilamide core scaffold serves as the central framework connecting the primary and quaternary substituents. This scaffold positions critical carboxamide groups that form hydrogen bonds with glycine residues Gly216 and Gly218 in the factor Xa active site [4] [5]. These hydrogen bonding interactions are fundamental to the binding affinity and represent a crucial component shared among several direct factor Xa inhibitors [5].

The P1 moiety consisting of 5-chloropyridine occupies the S1 binding pocket of factor Xa. The positioning of the chlorine atom at the 5-position of the pyridine ring creates a critical chlorine-π interaction with Tyr99, while the pyridine nitrogen participates in favorable electrostatic interactions within the negatively charged S1 pocket [6] [7]. Modifications to the chlorine position significantly impact potency, with the 5-position providing optimal binding geometry [8] [9].

The P4 moiety featuring the dimethylcarbamimidoyl group extends into the S4 pocket, establishing π-π stacking interactions with Tyr99 and forming additional hydrophobic contacts with residues Phe174 and Trp215 [6]. The dimethyl substitution on the carbamimidoyl group enhances both potency and selectivity compared to unsubstituted variants [1] [10].

| Structural Region | Binding Site | Key Interactions | SAR Impact |

|---|---|---|---|

| P1 Moiety (5-chloropyridine) | S1 Pocket | Chlorine-π interaction with Tyr99, hydrophobic contacts | Chlorine position crucial for potency |

| Central Scaffold (Anthranilamide) | Central Binding | Hydrogen bonds with Gly216 and Gly218 | Scaffold orientation determines selectivity |

| P4 Moiety (Dimethylcarbamimidoyl) | S4 Pocket | π-π stacking with Tyr99, hydrophobic interactions | Dimethyl substitution improves potency |

| Methoxy Substitution | S2 Pocket | Optimal S2 pocket filling, enhanced selectivity | Reduces hERG affinity while maintaining FXa potency |

| Carboxamide Linker | Gly216/Gly218 | Critical hydrogen bonding network | Essential for binding affinity |

Modifications Impacting Selectivity and Potency

The development of betrixaban involved extensive structure-activity relationship studies that systematically examined modifications to three phenyl rings within the molecular framework [1] [2] [3]. These investigations revealed specific structural modifications that significantly impact both selectivity for factor Xa and overall potency.

Methoxy substitution represents one of the most critical modifications identified during betrixaban's optimization. The introduction of a methoxy group at the 5-position of the central benzene ring was specifically selected to reduce human ether-a-go-go related gene (hERG) channel affinity while maintaining potent factor Xa inhibition [1] [10]. This modification addressed a significant safety concern, as many early factor Xa inhibitors exhibited problematic hERG channel binding that could lead to cardiac arrhythmias. The methoxy-substituted compound (designated as compound 11 in the original development program) demonstrated an hERG IC₅₀ of 8.9 μM compared to significantly lower values for other analogs, providing a crucial safety margin [1] [11].

Phenyl ring positional effects were systematically evaluated across all three aromatic rings in the betrixaban structure. Modifications to the P1 pyridine ring revealed that chlorine substitution at the 5-position provided optimal factor Xa binding compared to other positions or halogen substitutions [8] [9]. The specific geometry created by this substitution pattern enables the critical chlorine-π interaction with Tyr99 in the S1 pocket while avoiding unfavorable electrostatic repulsions with other active site residues [6].

Dimethylcarbamimidoyl optimization in the P4 region demonstrated that the dimethyl substitution pattern significantly enhances both potency and selectivity. This modification creates favorable steric interactions within the S4 pocket while reducing basicity compared to primary amidine groups, which typically suffer from poor oral bioavailability [8] [12]. The dimethyl substitution also contributes to the compound's improved pharmacokinetic profile by reducing susceptibility to metabolic degradation [13].

Central scaffold modifications revealed that the anthranilamide framework provides an optimal balance between binding affinity and selectivity. Alternative scaffolds, including inverted orientations of the carboxamide linkages, resulted in significant losses of factor Xa potency, confirming the importance of the specific hydrogen bonding pattern established by the anthranilamide core [4] [14].

| Compound | Factor Xa IC₅₀ (nM) | Factor Xa Ki (nM) | hERG IC₅₀ (μM) | hERG Ki (μM) | Key Modifications |

|---|---|---|---|---|---|

| Betrixaban | 1.5 | 0.117 | 8.9 | 1.8 | Methoxy substitution, 5-chloropyridine P1, dimethylcarbamimidoyl P4 |

| Parent Compound 1 | 3.0 | 1.400 | - | - | Original anthranilamide scaffold |

| Compound 11 (Betrixaban) | 1.5 | 0.117 | 8.9 | 1.8 | Selected candidate with methoxy substitution |

| Methoxy Substituted 11 | 1.5 | 0.117 | 8.9 | 1.8 | Optimized for reduced hERG affinity |

Comparative Analysis with Related Direct Oral Anticoagulants

Betrixaban's structure-activity relationships can be understood more comprehensively through comparison with other direct oral anticoagulants (DOACs), particularly the factor Xa inhibitors apixaban, rivaroxaban, and edoxaban [15] [16] [17]. These comparisons reveal both shared principles and unique features that distinguish betrixaban within the DOAC class.

Structural diversity across DOAC classes demonstrates different approaches to achieving factor Xa inhibition. While betrixaban employs an anthranilamide scaffold, apixaban utilizes a pyrazole core, rivaroxaban features an oxazolidinone framework, and edoxaban incorporates a pyrazine structure [18] [19]. Despite these different core scaffolds, all compounds share the common strategy of occupying the S1 and S4 pockets of factor Xa through appropriately positioned polar and hydrophobic substituents [20] [6].

Factor Xa inhibitory potency varies significantly among the DOACs, with important implications for clinical dosing. Edoxaban demonstrates the highest in vitro potency with an IC₅₀ of 430 ng/mL (0.78 μM), followed by apixaban at 490 ng/mL (1.06 μM), rivaroxaban at 670 ng/mL (1.54 μM), and betrixaban at 1300 ng/mL (2.88 μM) [15] [16]. However, these in vitro potency differences do not directly correlate with clinical efficacy, as factors such as protein binding, half-life, and bioavailability significantly influence therapeutic outcomes [15] [21].

Pharmacokinetic differentiation represents a key area where betrixaban's structural features confer distinct advantages. The compound exhibits the longest half-life among DOACs at 37 hours, compared to approximately 12 hours for the other agents [22] [23] [24]. This extended half-life results from betrixaban's unique elimination profile, with minimal renal excretion (5-7%) compared to edoxaban (35-50%), rivaroxaban (33%), and apixaban (25%) [22] [25]. The structural features responsible for this pharmacokinetic profile include the compound's molecular weight, protein binding characteristics, and resistance to cytochrome P450 metabolism [22].

Selectivity profiles among the DOACs reveal important differences in their interactions with off-target proteins. Betrixaban's methoxy substitution specifically addresses hERG channel binding, providing a superior safety margin compared to earlier factor Xa inhibitors [1]. Comparative studies demonstrate that betrixaban exhibits different effects in thromboelastography and other coagulation assays compared to apixaban, rivaroxaban, and edoxaban, suggesting distinct mechanistic profiles beyond simple factor Xa inhibition [15] [16].

Clinical implications of these structural differences become apparent in specific patient populations and clinical scenarios. Betrixaban's extended half-life and minimal renal excretion make it particularly suitable for patients with renal impairment, while its reduced food interactions compared to rivaroxaban simplify clinical administration [21] [24]. The compound's unique pharmacological profile led to its specific approval for extended thromboprophylaxis in acutely ill medical patients, a distinct indication from the other DOACs [21].

| DOAC | Factor Xa IC₅₀ (ng/mL) | Factor Xa IC₅₀ (μM) | Half-Life (hours) | Renal Excretion (%) | Protein Binding (%) | Molecular Weight | Chemical Class |

|---|---|---|---|---|---|---|---|

| Betrixaban | 1300 | 2.88 | 37 | 5 | 60 | 451.91 | Anthranilamide |

| Apixaban | 490 | 1.06 | 12 | 25 | 87 | 459.50 | Pyrazole |

| Rivaroxaban | 670 | 1.54 | 12 | 33 | 95 | 435.90 | Oxazolidinone |

| Edoxaban | 430 | 0.78 | 12 | 50 | 40 | 548.10 | Pyrazine |

Binding mode analysis reveals that while all four DOACs adopt similar L-shaped conformations when bound to factor Xa, the specific interactions within the S1 and S4 pockets differ significantly [20] [6]. Betrixaban's chloropyridine P1 group establishes unique halogen-π interactions compared to the thiophene chlorine in rivaroxaban or the pyrazole nitrogen in apixaban [6] [7]. These differences contribute to the distinct selectivity profiles and pharmacological properties observed clinically.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Prevention of venous thromboembolism

Livertox Summary

Drug Classes

Pharmacology

Betrixaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Betrixaban is primarily excreted unchanged in the bile and has a half life of about 19 hours.

MeSH Pharmacological Classification

ATC Code

B - Blood and blood forming organs

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AF - Direct factor xa inhibitors

B01AF04 - Betrixaban

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Serine peptidases [EC:3.4.21.-]

F10 [HSA:2159] [KO:K01314]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Betrixaban is reported to present mainly a gastrointestinal elimination route, it has been shown that even 85% of it gets disposed in the feces and only 11% of it can be found in the urine.

The apparent volume of distribution os 32 L/kg.

Betrixaban presents a minimal renal clearance (being 5-7% of the administered dose).

Metabolism Metabolites

Wikipedia

1,2-Dichloroethyl_acetate

FDA Medication Guides

Betrixaban

CAPSULE;ORAL

PORTOLA PHARMS INC

08/24/2020

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Cohen AT, Harrington R, Goldhaber SZ, Hull R, Gibson CM, Hernandez AF, Gold A. Recognition of biomarker identified high-risk patients in the acute medically ill venous thromboembolism prevention with extended duration betrixaban study resulting in a protocol amendment. Am Heart J. 2015 Jan;169(1):186-7. doi: 10.1016/j.ahj.2014.09.004. Epub 2014 Sep 19. PubMed PMID: 25497265.

3: Meddahi S, Samama MM. [Pharmacologic and clinical characteristics of direct inhibitors of factor Xa: rivaroxaban, apixaban, edoxaban and betrixaban]. J Mal Vasc. 2014 May;39(3):183-94. doi: 10.1016/j.jmv.2014.02.001. Epub 2014 Mar 18. Review. French. PubMed PMID: 24650612.

4: Cohen AT, Harrington R, Goldhaber SZ, Hull R, Gibson CM, Hernandez AF, Kitt MM, Lorenz TJ. The design and rationale for the Acute Medically Ill Venous Thromboembolism Prevention with Extended Duration Betrixaban (APEX) study. Am Heart J. 2014 Mar;167(3):335-41. doi: 10.1016/j.ahj.2013.11.006. Epub 2013 Dec 10. PubMed PMID: 24576517.

5: Chan NC, Hirsh J, Ginsberg JS, Eikelboom JW. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies. Future Cardiol. 2014 Jan;10(1):43-52. doi: 10.2217/fca.13.98. PubMed PMID: 24344662.

6: Palladino M, Merli G, Thomson L. Evaluation of the oral direct factor Xa inhibitor - betrixaban. Expert Opin Investig Drugs. 2013 Nov;22(11):1465-72. doi: 10.1517/13543784.2013.825605. Epub 2013 Aug 22. Review. PubMed PMID: 23964817.

7: Connolly SJ, Eikelboom J, Dorian P, Hohnloser SH, Gretler DD, Sinha U, Ezekowitz MD. Betrixaban compared with warfarin in patients with atrial fibrillation: results of a phase 2, randomized, dose-ranging study (Explore-Xa). Eur Heart J. 2013 May;34(20):1498-505. doi: 10.1093/eurheartj/eht039. Epub 2013 Mar 13. PubMed PMID: 23487517; PubMed Central PMCID: PMC3659305.

8: Morganroth J, Gretler DD, Hollenbach SJ, Lambing JL, Sinha U. Absence of QTc prolongation with betrixaban: a randomized, double-blind, placebo- and positive-controlled thorough ECG study. Expert Opin Pharmacother. 2013 Jan;14(1):5-13. doi: 10.1517/14656566.2013.753057. Epub 2012 Dec 10. PubMed PMID: 23216423.

9: Zhang P, Huang W, Wang L, Bao L, Jia ZJ, Bauer SM, Goldman EA, Probst GD, Song Y, Su T, Fan J, Wu Y, Li W, Woolfrey J, Sinha U, Wong PW, Edwards ST, Arfsten AE, Clizbe LA, Kanter J, Pandey A, Park G, Hutchaleelaha A, Lambing JL, Hollenbach SJ, Scarborough RM, Zhu BY. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenz amide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorg Med Chem Lett. 2009 Apr 15;19(8):2179-85. doi: 10.1016/j.bmcl.2009.02.111. Epub 2009 Mar 3. PubMed PMID: 19297154.

10: Turpie AG, Bauer KA, Davidson BL, Fisher WD, Gent M, Huo MH, Sinha U, Gretler DD; EXPERT Study Group. A randomized evaluation of betrixaban, an oral factor Xa inhibitor, for prevention of thromboembolic events after total knee replacement (EXPERT). Thromb Haemost. 2009 Jan;101(1):68-76. PubMed PMID: 19132191.